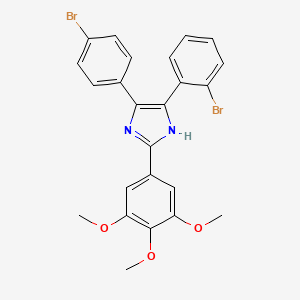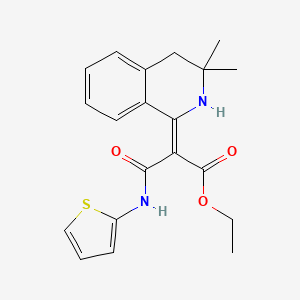
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as EIPA, belongs to the class of amiloride analogs and has been studied extensively for its ability to inhibit various ion channels and transporters.
作用機序
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by inhibiting ion channels and transporters. The compound has been shown to block the Na+/H+ exchanger by binding to the extracellular domain of the protein. It also inhibits the Na+/K+/2Cl- cotransporter by blocking the chloride binding site. Additionally, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the open probability of the CFTR channel by stabilizing the open state of the protein.
Biochemical and Physiological Effects:
The inhibition of ion channels and transporters by N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting intracellular pH regulation. In cystic fibrosis, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to increase chloride secretion by the CFTR channel, leading to improved mucus clearance. In hypertension, the compound has been shown to inhibit the Na+/H+ exchanger, leading to decreased intracellular sodium and water retention.
実験室実験の利点と制限
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and stability. It also has a well-characterized mechanism of action, making it an ideal tool for studying ion channels and transporters. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the compound's effects on ion channels and transporters in different cell types and tissues need to be further explored to fully understand its pharmacological effects. Finally, the development of new drug delivery systems for N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and reduce potential toxicity.
合成法
The synthesis of N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-ethylphenylamine with 1-naphthylamine to form the intermediate compound. The intermediate compound is then reacted with phenylsulfonyl chloride in the presence of a base to produce the final product, N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and hypertension. The compound has been shown to inhibit various ion channels and transporters, including the Na+/H+ exchanger, the Na+/K+/2Cl- cotransporter, and the cystic fibrosis transmembrane conductance regulator (CFTR). These ion channels and transporters play a critical role in the pathophysiology of these diseases, making N~2~-(2-ethylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide a promising therapeutic agent.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-2-20-11-7-9-18-25(20)28(32(30,31)22-14-4-3-5-15-22)19-26(29)27-24-17-10-13-21-12-6-8-16-23(21)24/h3-18H,2,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXVIVKWIQXMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-naphthalen-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)
![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)